4-tert-Butylbenzoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-tert-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLMYNASWOULQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061903 | |

| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear very slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 4-tert-Butylbenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1710-98-1 | |

| Record name | 4-tert-Butylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1710-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001710981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylbenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP27WES49W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride: Properties, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzoyl chloride (tBBC), a key reagent in organic synthesis. Valued for its ability to introduce the bulky 4-tert-butylbenzoyl moiety, tBBC is utilized in the development of pharmaceuticals, advanced materials, and complex organic molecules. This document details its chemical and physical properties, structural information, and provides detailed experimental protocols for its application in common organic transformations.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[1] It is a moisture-sensitive compound that reacts with water, necessitating handling under anhydrous conditions.[2][3] Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Boiling Point | 135 °C at 20 mmHg[4] 250.3 °C at 760 mmHg[2] |

| Density | 1.007 g/mL at 25 °C[4] 1.077 g/cm³[2] |

| Refractive Index (n₂₀/D) | 1.536[4] |

| Flash Point | 87 °C (188.6 °F) - closed cup[4] |

| Water Solubility | Reacts with water[2][3] |

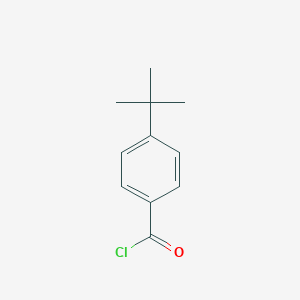

Chemical Structure and Identifiers

The structure of this compound features a benzoyl chloride core with a tert-butyl group at the para (4) position of the benzene ring. This bulky alkyl group imparts specific steric and electronic properties to the molecule and its derivatives.

Caption: 2D Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[3][5] |

| CAS Number | 1710-98-1[2][4] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)Cl[1][3][6] |

| InChI | InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3[1][4] |

| InChIKey | WNLMYNASWOULQY-UHFFFAOYSA-N[1][3][4][6] |

Experimental Protocols

This compound is a versatile reagent for acylation reactions. Below are detailed methodologies for its use in the synthesis of amides and in Friedel-Crafts acylation, two common and critical transformations in drug development and materials science.

Amide Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of an N-substituted amide using this compound and a primary or secondary amine. The Schotten-Baumann reaction conditions, involving an acyl chloride in the presence of a base, are widely used for their efficiency and broad applicability.[3][7]

Workflow for Amide Synthesis ```dot graph TD { A[Start: Dissolve Amine and Base] --> B{Cool to 0°C}; B --> C[Prepare tBBC Solution]; C --> D{Dropwise Addition of tBBC}; D --> E[Warm to Room Temperature & Stir]; E --> F{Reaction Quench (Water)}; F --> G[Extraction]; G --> H[Wash Organic Layer]; H --> I[Dry and Concentrate]; I --> J[End: Purified Amide];

}

References

- 1. This compound(1710-98-1) 1H NMR [m.chemicalbook.com]

- 2. 4-tert-Butylbenzyl chloride(19692-45-6) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Amide Synthesis [fishersci.fr]

An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride (CAS: 1710-98-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzoyl chloride (CAS number 1710-98-1), a versatile reagent in organic synthesis with significant applications in materials science and drug discovery. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and insights into the biological activities of its derivatives.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a member of the acyl chloride family, characterized by a reactive carbonyl group attached to a chlorine atom, making it an excellent acylating agent.[2] The presence of the bulky tert-butyl group on the benzene ring influences its reactivity and solubility. It is sensitive to moisture and reacts with water to liberate toxic hydrogen chloride gas.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1710-98-1 | |

| Molecular Formula | C₁₁H₁₃ClO | [2] |

| Molecular Weight | 196.67 g/mol | [2] |

| Appearance | Clear colorless to very slightly yellow liquid | [4] |

| Boiling Point | 135 °C at 20 mmHg | [2] |

| Density | 1.007 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.536 | [2] |

| Flash Point | 87 °C (closed cup) | [2] |

| Water Solubility | Reacts with water | [4] |

| EINECS Number | 216-973-1 |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Reference(s) |

| ¹H NMR | [5] |

| Infrared (IR) | [5] |

| Mass Spectrometry (MS) | [5] |

Experimental Protocols

Synthesis of this compound from 4-tert-Butylbenzoic Acid

This protocol describes the conversion of 4-tert-butylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

4-tert-Butylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry aprotic solvent (e.g., dichloromethane or benzene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place one equivalent of 4-tert-butylbenzoic acid.

-

Add a dry aprotic solvent to the flask.

-

Slowly add 3-4 equivalents of thionyl chloride to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and thionyl chloride by distillation.[3]

-

The crude this compound can be purified by vacuum distillation.[3]

Friedel-Crafts Acylation using this compound

This is a general protocol for the Friedel-Crafts acylation of an aromatic compound using this compound.

Materials:

-

Aromatic substrate (e.g., mesitylene)

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, inert solvent (e.g., dichloromethane)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Hydrochloric acid (concentrated)

-

Ice

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent under an inert atmosphere.[4]

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled suspension via an addition funnel.

-

After the addition of the acyl chloride, add the aromatic substrate (1 equivalent) dropwise, maintaining the low temperature.[4]

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[4]

-

To quench the reaction, slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator to yield the crude product.[4]

-

The product can be further purified by distillation or recrystallization.

Synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide

This protocol details the synthesis of a urea derivative with potential cytotoxic activity, starting from this compound.[5]

Materials:

-

N-phenylurea

-

This compound

-

Pyridine

-

Tetrahydrofuran (THF)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer with hotplate

-

Reflux condenser

-

Rotary evaporator

-

Büchner funnel

Procedure:

-

Dissolve 0.01 mol of N-phenylurea in a mixture of 20 mL of tetrahydrofuran and 4 mL of pyridine in a round-bottom flask.[5]

-

In a separate container, dissolve 0.01 mol of this compound in 20 mL of tetrahydrofuran.[5]

-

Add the this compound solution to the N-phenylurea solution at 5°C.[5]

-

Heat the mixture to reflux and stir for 8 hours.[5]

-

After the reaction is complete, evaporate the tetrahydrofuran using a rotary evaporator.[5]

-

Add saturated sodium bicarbonate solution to the residue and stir to neutralize any remaining acid.[5]

-

Collect the solid product by filtration using a Büchner funnel and wash it twice with 50 mL of water, followed by two washes with 10 mL of ethanol.[5]

-

Recrystallize the crude product from hot ethanol to obtain pure N-(4-tert-butylphenylcarbamoyl)benzamide.[5]

Applications in Drug Development and Biological Activity

While this compound itself is a reactive intermediate, its derivatives have shown promising biological activities, particularly in the realm of anticancer research.

Cytotoxic Activity of N-(4-tert-butylphenylcarbamoyl)benzamide

The synthesized derivative, N-(4-tert-butylphenylcarbamoyl)benzamide, has demonstrated cytotoxic activity against HeLa cancer cells.[5] In-silico molecular docking studies suggest that this compound acts as an inhibitor of Checkpoint kinase-1 (CHK1), an enzyme crucial for DNA damage response and cell cycle regulation.[5] The inhibition of CHK1 can lead to increased DNA damage in cancer cells, ultimately triggering apoptosis.[5] The IC₅₀ value for N-(4-tert-butylphenylcarbamoyl)benzamide against HeLa cells was found to be 3.78 nM, which is lower than that of the standard anticancer drug hydroxyurea (IC₅₀ 9.91 nM), indicating higher cytotoxic potency.[5]

Derivatives of benzamides, in general, have been shown to induce apoptosis through the mitochondrial pathway. This process involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9, a key initiator of the apoptotic cascade.[6][7]

Visualizations

Experimental Workflow: Synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide

Caption: Workflow for the synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide.

Signaling Pathway: Proposed Mechanism of Action for Cytotoxicity

Caption: Proposed signaling pathway for cytotoxicity of the derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-tert-Butylbenzoyl chloride, a key reagent in organic synthesis. It details its chemical and physical properties, outlines a standard experimental protocol for its synthesis and purification, and illustrates a typical synthetic workflow.

Core Properties and Data

This compound, with the CAS number 1710-98-1, is a versatile acyl chloride used in a variety of chemical reactions.[1][2] Its structure features a benzoyl chloride moiety substituted with a tert-butyl group at the para position. This substitution pattern influences its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | p-tert-Butylbenzoyl chloride, 4-(1,1-Dimethylethyl)benzoyl chloride, 4-tert-Butylbenzoic acid chloride | [1] |

| Molecular Formula | C₁₁H₁₃ClO | [1][2][3] |

| Molecular Weight | 196.67 g/mol | [2] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1][4] |

| Density | 1.007 g/mL at 25 °C | [5] |

| Boiling Point | 135 °C at 20 mmHg; 250.3 °C at 760 mmHg | [1][4][5] |

| Flash Point | 87 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.536 | [1][5] |

| Water Solubility | Reacts with water | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound from 4-tert-Butylbenzoic Acid

This protocol is based on the common method of converting a carboxylic acid to an acyl chloride using a chlorinating agent, such as thionyl chloride.[4]

Materials:

-

4-tert-Butylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

-

Charging the Flask: Add 4-tert-butylbenzoic acid to the flask, followed by anhydrous toluene to create a slurry.

-

Addition of Reagents: Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred slurry at room temperature. Add a few drops of DMF as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., toluene refluxes at ~111 °C). Maintain reflux with stirring for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

Purification by Vacuum Distillation

Purification is critical to remove unreacted starting materials and byproducts.[4]

Materials:

-

Crude this compound

-

Distillation apparatus (short path is often sufficient)

-

Vacuum pump

-

Cold trap

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus.

-

Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point (e.g., 135 °C at 20 mmHg).[4][5] Discard any initial lower-boiling fractions and stop before higher-boiling impurities distill over.

-

Storage: The purified this compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1][2]

Diagrams and Workflows

The following diagrams illustrate the synthesis and logical relationships of this compound.

Caption: Synthesis workflow for this compound.

Caption: Key properties and relationships of this compound.

References

Synthesis of 4-tert-Butylbenzoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-tert-butylbenzoyl chloride from 4-tert-butylbenzoic acid, a key chemical transformation for the creation of various pharmaceutical and fine chemical intermediates. This document outlines the common synthetic routes, detailed experimental protocols, and relevant physicochemical data to support research and development in this area.

Introduction

This compound is a valuable acylating agent used in the synthesis of a variety of organic compounds, including esters, amides, and ketones. Its bulky tert-butyl group can impart unique solubility and steric properties to target molecules, making it a crucial building block in medicinal chemistry and materials science. The most common and efficient method for its preparation is the direct chlorination of 4-tert-butylbenzoic acid. This guide will focus on the two most prevalent chlorinating agents for this conversion: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of 4-tert-Butylbenzoic Acid and this compound

| Property | 4-tert-Butylbenzoic Acid | This compound |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₃ClO |

| Molecular Weight | 178.23 g/mol [1][2] | 196.67 g/mol [3][4] |

| Appearance | White crystalline solid | Clear, colorless to light yellow liquid[5] |

| Melting Point | 164.5-165.5 °C[1] | Not applicable |

| Boiling Point | Not applicable | 135 °C at 20 mmHg[5] |

| Density | - | 1.007 g/mL at 25 °C[5] |

| Refractive Index | - | n20/D 1.536[5] |

| Solubility | Insoluble in water; soluble in alcohol and benzene.[1] | Reacts with water.[5] |

| CAS Number | 98-73-7[1][6] | 1710-98-1[3][4] |

Synthetic Methodologies

The conversion of 4-tert-butylbenzoic acid to this compound is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one. Chlorinating agents like thionyl chloride and oxalyl chloride achieve this by forming a highly reactive intermediate that is readily displaced by a chloride ion.

Reaction with Thionyl Chloride

The reaction with thionyl chloride is a widely used method due to the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases.[7] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent.

Reaction Scheme with Thionyl Chloride

Caption: General reaction scheme for the synthesis of this compound using thionyl chloride.

Reaction with Oxalyl Chloride

Oxalyl chloride is another highly effective reagent for this transformation. The reaction proceeds under mild conditions and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup procedure. Similar to the thionyl chloride method, a catalytic amount of DMF is typically used.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from 4-tert-butylbenzoic acid using both thionyl chloride and oxalyl chloride.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

4-tert-Butylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous dichloromethane (DCM) or toluene

-

Rotary evaporator

-

Distillation apparatus

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 4-tert-butylbenzoic acid (1 equivalent).

-

Add an anhydrous solvent such as dichloromethane or toluene (approximately 3-5 mL per gram of carboxylic acid).

-

To the stirred suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent by distillation, initially at atmospheric pressure, followed by rotary evaporation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.

Table 2: Typical Reaction Parameters for Thionyl Chloride Method

| Parameter | Value |

| Stoichiometry (Acid:SOCl₂) | 1 : 1.5 - 2.0 |

| Catalyst | DMF (catalytic) |

| Solvent | Anhydrous DCM or Toluene |

| Reaction Temperature | 40-110 °C (Reflux) |

| Reaction Time | 2 - 4 hours |

| Purification | Vacuum Distillation |

| Expected Yield | > 90% |

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is adapted from a general and mild procedure for the preparation of acyl chlorides.[8]

Materials:

-

4-tert-Butylbenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve 4-tert-butylbenzoic acid (1 equivalent) in anhydrous dichloromethane (approximately 5-10 mL per gram of acid).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often of high purity and can be used directly for subsequent reactions. For higher purity, vacuum distillation can be performed.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Considerations

-

Corrosive Reagents: Thionyl chloride and oxalyl chloride are corrosive and lachrymatory. They react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Toxic Byproducts: The reactions evolve toxic and corrosive gases (HCl, SO₂, CO). These must be trapped and neutralized.

-

Moisture Sensitivity: The starting materials and reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid.

Conclusion

The synthesis of this compound from 4-tert-butylbenzoic acid is a straightforward and high-yielding transformation that can be reliably achieved using either thionyl chloride or oxalyl chloride. The choice of reagent may depend on the scale of the reaction, the desired purity of the product, and the available laboratory equipment. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this important chemical intermediate for their synthetic needs.

References

- 1. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]

- 3. 4-tert-ブチルベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 4-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the safety data and handling precautions for 4-tert-Butylbenzoyl chloride (CAS No. 1710-98-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive understanding for professionals in research and development.

Chemical Identification and Physical Properties

This compound is a combustible, corrosive liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also moisture-sensitive and reacts with water to liberate toxic hydrogen chloride gas.[1][3][4]

| Property | Value | Source |

| CAS Number | 1710-98-1 | [3][5] |

| Molecular Formula | C11H13ClO | [5][6] |

| Molecular Weight | 196.67 g/mol | [5] |

| Appearance | Clear, colorless to very slight yellow liquid | [1][6][7] |

| Odor | Pungent | [6] |

| Boiling Point | 135 °C @ 20 mmHg | [5][7][8] |

| Density | 1.007 g/mL at 25 °C | [5][7][8] |

| Refractive Index | n20/D 1.536 | [5][7][8] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [1][5][8] |

| Water Solubility | Reacts with water | [7][9][10] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Combustible Liquid | Category 4 |

Hazard Statements:

-

H227: Combustible liquid.[2]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

It is important to note that the toxicological properties of this substance have not been fully investigated.[1]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Use only in a well-ventilated area or in a chemical fume hood.[1][3]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

-

Keep away from sources of ignition and incompatible substances such as bases, strong oxidizing agents, and metals.[1][3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this chemical.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical splash goggles and a face shield.[1] Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] |

| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Neoprene) and clothing to prevent skin exposure.[1][3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3][4] A type ABEK (EN14387) respirator filter is recommended.[5] |

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][3] Do not allow the victim to rub or close their eyes.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Wash clothing before reuse and destroy contaminated shoes.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] |

| Inhalation | Remove to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[1] |

Accidental Release and Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Experimental Protocol for Spill Neutralization:

-

Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1][3]

-

Don PPE: Wear a self-contained breathing apparatus and a full protective suit.[3][4]

-

Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

-

Neutralization: Do not add water to the spill, as it reacts to liberate toxic gas.[3][4]

-

Collection: Use a spark-proof tool to collect the absorbed material into a suitable, closed container for disposal.[1]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3]

Below is a logical workflow for handling a spill of this compound.

Caption: Workflow for handling a this compound spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or foam for extinction.[3] Do not use water.

-

Hazards from Combustion: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be generated.[3][4] The material will react with water to form toxic and corrosive fumes.[1] Containers may explode when heated.[3][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[1][3]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-叔丁基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 1710-98-1 [chemicalbook.com]

- 8. 4-叔丁基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Physical Properties of 4-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-tert-Butylbenzoyl chloride, a crucial reagent in organic synthesis. The document details its boiling point and density, supported by established experimental protocols for accurate determination.

Core Physical Properties

This compound is a clear, colorless to very slightly yellow liquid.[1][2] It is recognized for its role as a reactant in the synthesis of complex molecular structures, including multi-branched triphenylamine-based structures and various heterocyclic compounds. The compound is moisture-sensitive and reacts with water.[1][3][4]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.

| Physical Property | Value | Conditions |

| Boiling Point | 135 °C | at 20 mmHg[3] |

| 250.3 °C | at 760 mmHg[1] | |

| Density | 1.007 g/mL | at 25 °C[3] |

| 1.077 g/cm³ | Not specified[1] |

Experimental Protocols

Accurate determination of the physical properties of chemical compounds is fundamental to their application in research and development. The following sections detail the standard methodologies for measuring the boiling point and density of liquids like this compound.

Determination of Boiling Point: Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[6][7]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp apparatus)[8][9]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[5][8]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a heating bath, such as a Thiele tube filled with liquid paraffin.[8]

-

The apparatus is heated gently.[8] As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a continuous stream of bubbles.[6]

-

The heat source is then removed, and the bath is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[7][8] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[7]

Determination of Density: Gravimetric Method

The density of a substance is its mass per unit volume. For liquids, this can be determined by accurately measuring the mass of a known volume.[10]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (density bottle) for more precise measurements[10][11]

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[11][12]

-

A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The mass of the graduated cylinder containing the liquid is then measured.[11][12]

-

The temperature of the liquid is recorded as density is temperature-dependent.[11]

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[10]

-

For increased accuracy, the procedure should be repeated multiple times, and the average density calculated.[10][13]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of a liquid compound.

Caption: Workflow for determining boiling point and density.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. phillysim.org [phillysim.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

Solubility of 4-tert-Butylbenzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-tert-Butylbenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing a robust experimental framework for determining solubility rather than presenting pre-existing, unverified data. The methodologies outlined herein are designed to yield accurate and reproducible results for researchers working with this and similar reactive compounds.

Introduction to this compound

This compound (C₁₁H₁₃ClO) is an important intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and polymers. Its reactivity, primarily due to the acyl chloride functional group, dictates its handling and solubility behavior. It is known to be soluble in various aprotic organic solvents and reacts readily with protic solvents, such as water and alcohols. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility of this compound

General observations indicate that this compound is soluble in common organic solvents such as ethanol and acetone[1]. However, it is crucial to note that its solubility in protic solvents like ethanol will be accompanied by a chemical reaction, leading to the formation of the corresponding ester. The compound is insoluble in water and reacts with it to produce 4-tert-butylbenzoic acid and hydrochloric acid[1][2][3][4]. Due to its moisture sensitivity, all solubility experiments must be conducted under anhydrous conditions[5].

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined | HPLC |

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocol for Determining Solubility

The following protocol is a modified version of the widely used shake-flask method, adapted for the analysis of a reactive, moisture-sensitive compound like this compound.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., Dichloromethane, Toluene, Acetone, Tetrahydrofuran, Hexane)

-

Oven-dried glassware (vials with PTFE-lined caps, graduated cylinders, volumetric flasks, syringes, and filters)

-

Inert gas supply (Nitrogen or Argon)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration system (e.g., syringe filters with a pore size of 0.22 µm, compatible with the solvent)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) system or a vacuum oven for gravimetric analysis)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous organic solvent in an oven-dried vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) gas-tight syringe.

-

Immediately filter the solution through a syringe filter (compatible with the solvent and pre-warmed to the experimental temperature) into a pre-weighed, oven-dried volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantitative Analysis:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) and then dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

Chromatographic Method (e.g., HPLC):

-

Accurately dilute the filtered saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution by HPLC to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL and mol/L.

-

The following diagram illustrates the workflow for determining the solubility of this compound.

Safety Precautions

This compound is a corrosive compound that is sensitive to moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn at all times. All glassware must be thoroughly dried before use, and experiments should be conducted under an inert atmosphere to prevent hydrolysis.

Conclusion

While qualitative information suggests the solubility of this compound in several organic solvents, a lack of quantitative data in the public domain necessitates experimental determination. The protocol provided in this guide offers a reliable and systematic approach for researchers to obtain this crucial data. Adherence to anhydrous conditions and appropriate analytical techniques are paramount for achieving accurate and reproducible results. This information is invaluable for the effective use of this compound in research and development.

References

Spectroscopic Analysis of 4-tert-Butylbenzoyl Chloride: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-tert-butylbenzoyl chloride (C₁₁H₁₃ClO). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a comprehensive understanding of the characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 4-(tert-butyl)benzoyl chloride

-

Molecular Formula: C₁₁H₁₃ClO[1]

-

Molecular Weight: 196.67 g/mol [2]

-

Appearance: Clear colorless to light yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the analysis is typically conducted in a deuterated solvent such as chloroform (CDCl₃).

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet (d) | 2H | Aromatic protons (ortho to -COCl) |

| ~7.55 | Doublet (d) | 2H | Aromatic protons (meta to -COCl) |

| ~1.35 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃) |

Table 1: ¹H NMR Data for this compound in CDCl₃.

2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | Carbonyl carbon (-C OCl) |

| ~159-161 | Aromatic carbon (-C -C(CH₃)₃) |

| ~131-133 | Aromatic carbon (-C -COCl) |

| ~130-132 | Aromatic carbons (C H, ortho) |

| ~125-127 | Aromatic carbons (C H, meta) |

| ~35-37 | Quaternary carbon (-C (CH₃)₃) |

| ~31-33 | Methyl carbons (-C(C H₃)₃) |

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965-2870 | Medium | C-H stretch (tert-Butyl) |

| ~1775-1795 | Strong | C=O stretch (Aryl acyl chloride) |

| ~1740-1760 | Medium | Overtone of C=O stretch |

| ~1600, ~1485 | Medium | C=C stretch (Aromatic ring) |

| ~850 | Strong | C-H bend (p-disubstituted aromatic ring) |

| ~650-750 | Strong | C-Cl stretch |

Table 3: Characteristic IR Absorption Bands for this compound.

The most diagnostic peak is the strong carbonyl (C=O) absorption at a high frequency (~1775-1795 cm⁻¹), which is characteristic of an aryl acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

| m/z Ratio | Relative Intensity | Assignment |

| 196/198 | Moderate | Molecular Ion [M]⁺ (¹²C₁₁¹H₁₃³⁵Cl¹⁶O)⁺ / (¹²C₁₁¹H₁₃³⁷Cl¹⁶O)⁺ (3:1 ratio) |

| 181/183 | High | [M - CH₃]⁺ |

| 139 | 100 (Base Peak) | [M - C(CH₃)₃]⁺ or [M - 57]⁺ |

| 111 | Moderate | [C₆H₄CO]⁺ - CO |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C(CH₃)₃]⁺ |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.

The fragmentation is dominated by the stable tertiary carbocation. The base peak is expected at m/z 139, resulting from the loss of the tert-butyl group, a characteristic fragmentation for compounds containing this moiety. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in corresponding M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

5.1. NMR Sample Preparation A small amount of the this compound sample (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

5.2. IR Spectroscopy Sample Acquisition For a liquid sample like this compound, the spectrum is most conveniently acquired using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. A single drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is then recorded after cleaning the crystal with an appropriate solvent (e.g., isopropanol) to obtain a background reading.

5.3. Mass Spectrometry Sample Preparation The sample is prepared by dissolving a small quantity of this compound in a volatile organic solvent, such as methanol or acetonitrile, to create a dilute solution (typically in the range of 1-10 µg/mL). This solution is then introduced into the mass spectrometer, commonly via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) is a common method for generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

A Technical Guide to 4-tert-Butylbenzoyl Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 4-tert-butylbenzoyl chloride, a versatile reagent in organic synthesis, particularly relevant to research and development in pharmaceuticals and material science. This document outlines its commercial availability, key synthetic and purification protocols, quality control measures, and its application in the synthesis of bioactive molecules, with a focus on its potential as a building block for enzyme inhibitors.

Commercial Availability of Research-Grade this compound

For research and development purposes, sourcing high-purity this compound is crucial. Several reputable chemical suppliers offer this reagent in various quantities and grades. The following table summarizes the offerings from major commercial vendors.

| Supplier | Product Name | Purity | CAS Number | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 98% | 1710-98-1 | 25 g, 100 g |

| Thermo Scientific Chemicals | This compound | 98% | 1710-98-1 | 25 g, 100 g |

| TCI America | This compound | >98.0% (GC) | 1710-98-1 | 25 g, 100 g, 500 g |

| Alfa Aesar | This compound | 98% | 1710-98-1 | 25 g, 100 g |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and quality control of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from 4-tert-Butylbenzoic Acid

The most common laboratory-scale synthesis of this compound involves the chlorination of 4-tert-butylbenzoic acid using thionyl chloride (SOCl₂).

Materials:

-

4-tert-Butylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dry N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser and gas inlet/outlet

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet adapter connected to a nitrogen or argon line. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with a dilute sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: Add 4-tert-butylbenzoic acid (e.g., 17.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL) to the flask.

-

Addition of Thionyl Chloride: While stirring the suspension, slowly add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol, 1.2 equivalents) to the flask at room temperature.

-

Catalyst Addition: Add a catalytic amount of dry DMF (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The initially heterogeneous mixture should become a clear solution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Excess Reagent and Solvent: Carefully remove the solvent and excess thionyl chloride by rotary evaporation. It is advisable to use a trap cooled with dry ice/acetone to capture the volatile thionyl chloride.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure (boiling point: ~135 °C at 20 mmHg).

-

Storage: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture.

Purification of Starting Material: Recrystallization of 4-tert-Butylbenzoic Acid

Ensuring the purity of the starting material is critical for a successful synthesis. If the commercially available 4-tert-butylbenzoic acid requires further purification, recrystallization is an effective method.

Materials:

-

Crude 4-tert-butylbenzoic acid

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Heating plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4-tert-butylbenzoic acid in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

-

Cooling: For maximum yield, cool the flask in an ice bath for 30-60 minutes to complete the crystallization process.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified 4-tert-butylbenzoic acid crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quality Control: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to assess the purity of this compound and to identify any potential impurities.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: 40-400 m/z

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a dry, inert solvent such as anhydrous dichloromethane or hexane (e.g., 1 mg/mL).

-

Inject 1 µL of the sample into the GC-MS.

Data Analysis:

-

The purity is determined by the relative peak area of the this compound peak in the total ion chromatogram (TIC).

-

The mass spectrum of the main peak should correspond to the expected fragmentation pattern of this compound (Molecular Ion: m/z 196/198; Base Peak: m/z 139, corresponding to the loss of the chlorine atom and subsequent rearrangement).

-

Identify any impurity peaks by comparing their mass spectra with library data. Common impurities may include unreacted 4-tert-butylbenzoic acid or byproducts from side reactions.

Application in Drug Development: A Building Block for Kinase Inhibitors

This compound is a valuable reagent in medicinal chemistry for the synthesis of complex organic molecules with potential therapeutic applications. The 4-tert-butylphenyl moiety is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Role in the Synthesis of ERK Signaling Pathway Inhibitor Analogs

The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Small molecule inhibitors of key kinases in this pathway, such as ERK (Extracellular signal-Regulated Kinase), are of significant interest.

While a specific, marketed ERK inhibitor may not directly use this compound in its commercial synthesis, this reagent is an ideal tool for generating analogs of known inhibitors to explore structure-activity relationships (SAR). For example, many kinase inhibitors feature a substituted aromatic ring system. By reacting this compound with an appropriate amine-containing scaffold, researchers can introduce the 4-tert-butylbenzoyl group and investigate its impact on inhibitory potency and selectivity.

Below is a conceptual workflow for the synthesis of an analog of a generic kinase inhibitor using this compound.

The ERK Signaling Pathway

The following diagram illustrates a simplified representation of the ERK signaling pathway, highlighting the point of intervention for ERK inhibitors.

Conclusion

This compound is a readily available and highly useful chemical intermediate for researchers in both academia and industry. Its straightforward synthesis and the commercial availability of high-purity grades make it an excellent choice for a variety of applications, from materials science to the synthesis of potential new therapeutics. The ability to use this reagent to systematically modify lead compounds in drug discovery programs, such as in the development of kinase inhibitors, underscores its importance in modern chemical and pharmaceutical research. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory.

A Technical Guide to the Purity of Commercially Available 4-tert-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity levels of commercially available 4-tert-Butylbenzoyl chloride (tBBC), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the purity profile of tBBC is critical for ensuring the quality, safety, and efficacy of the final products. This document outlines typical purity levels, common impurities, and detailed analytical methodologies for accurate assessment.

Commercial Purity Levels of this compound

This compound is commercially available from various suppliers, typically with a purity of 98% or higher. The primary impurity is often its hydrolysis product, 4-tert-butylbenzoic acid. The purity is commonly determined by titration of the acyl chloride functional group or by chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Below is a summary of purity data from prominent chemical suppliers.

| Supplier | Purity Specification | Assay Method |

| Sigma-Aldrich | 98% | Titration |

| Thermo Scientific | ≥97.5%[1] | Titration (RCOCl) |

| LookChem | 98%[2] | Not Specified |

Potential Impurities in this compound

The impurity profile of this compound is influenced by the synthetic route and storage conditions. The most common methods for its synthesis are the chlorination of 4-tert-butylbenzoic acid and the Friedel-Crafts acylation of tert-butylbenzene.

Common Impurities:

-

4-tert-butylbenzoic acid: Formed by the hydrolysis of this compound upon exposure to moisture.

-

Unreacted starting materials: Depending on the synthetic route, this may include 4-tert-butylbenzoic acid or tert-butylbenzene.

-

Byproducts of synthesis: These can include isomers (e.g., 2-tert-butylbenzoyl chloride or 3-tert-butylbenzoyl chloride) if the starting material is not pure, and residual chlorinating agents or catalysts.

-

Products of side reactions: In Friedel-Crafts acylation, polysubstituted products may form.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound and its impurities can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the separation and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

-

Capillary column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless injector.

-

Carrier gas: Helium.

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with anhydrous dichloromethane.

-

Vortex to ensure homogeneity.

Data Analysis:

-

The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

-

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Visualizing Workflows and Relationships

Experimental Workflow for GC-MS Purity Analysis

The following diagram illustrates the logical flow of the GC-MS analysis for determining the purity of this compound.

Potential Impurity Formation Pathways

This diagram illustrates the primary pathways for the formation of common impurities in this compound.

References

Methodological & Application

Application Notes and Protocols: 4-tert-Butylbenzoyl Chloride in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a robust and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically through the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are valuable intermediates.[1] 4-tert-Butylbenzoyl chloride is a key reagent in this class of reactions, leading to the formation of 4-tert-butylbenzophenone and its derivatives. The bulky tert-butyl group can impart unique properties to the resulting molecules, influencing their steric and electronic characteristics, which is of particular interest in drug design and development.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Friedel-Crafts acylation reactions.

General Principles and Mechanism

The Friedel-Crafts acylation reaction proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] The catalyst activates the this compound, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic substrate (e.g., benzene, toluene) to form a resonance-stabilized carbocation intermediate (an arenium ion). Finally, deprotonation of the arenium ion restores the aromaticity of the ring and yields the corresponding aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[4]

Applications in Research and Drug Development

The primary product of the Friedel-Crafts acylation of benzene with this compound is 4-tert-butylbenzophenone. This compound and its derivatives serve as important building blocks in the synthesis of more complex molecules with potential biological activity. The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate receptor binding, or improve pharmacokinetic properties.[2] For instance, the tert-butyl group can act as a steric shield, protecting other functional groups from enzymatic degradation.[2] Furthermore, aryl ketones are precursors to a wide range of organic compounds, including secondary alcohols, alkanes, and heterocyclic systems, making them versatile intermediates in the synthesis of novel therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylbenzophenone via Friedel-Crafts Acylation of Benzene

This protocol outlines the laboratory-scale synthesis of 4-tert-butylbenzophenone from benzene and this compound using an aluminum chloride catalyst.

Materials:

-

This compound

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube.

-

In a fume hood, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel.

-

Add the this compound solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, again maintaining the temperature below 10 °C.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 2-3 hours to ensure completion.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude 4-tert-butylbenzophenone can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for Friedel-Crafts acylation reactions involving acyl chlorides structurally similar to this compound, providing an expected range for reaction parameters and outcomes.

| Acyl Chloride | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl chloride | Toluene | CF₃SO₃H (catalytic) | - | 110 | 48 | 85 | [5] |

| Benzoyl chloride | Anisole | Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 | >99 | This information is based on a synthesis described in a research article. |

| Acetyl chloride | Anisole | FeCl₃·6H₂O | TAAIL | 60 | 24 | 62 | [6] |

| p-Toluoyl chloride | Benzene | AlCl₃ | CS₂ | 0 - RT | 2 | 90 | This is a general representation based on typical Friedel-Crafts acylation conditions. |

| This compound | Benzene | AlCl₃ | DCM | 0 - RT | 3 | ~80-90 (expected) | This is an estimation based on similar reactions. |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

Application Notes and Protocols: 4-tert-Butylbenzoyl Chloride for Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction